2,2'-[1,2-Phenylenebis(methylene)]dipyridine
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Overview
Description
2,2’-[1,2-Phenylenebis(methylene)]dipyridine is an organic compound that belongs to the class of dipyridines It is characterized by the presence of two pyridine rings connected by a phenylenebis(methylene) linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,2-Phenylenebis(methylene)]dipyridine typically involves the reaction of pyridine derivatives with a phenylenebis(methylene) precursor. One common method is the condensation reaction between 2-pyridinemethanol and 1,2-bis(bromomethyl)benzene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide under reflux conditions .
Industrial Production Methods
Industrial production of 2,2’-[1,2-Phenylenebis(methylene)]dipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2’-[1,2-Phenylenebis(methylene)]dipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine rings can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Functionalized pyridine derivatives with various substituents.
Scientific Research Applications
2,2’-[1,2-Phenylenebis(methylene)]dipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is investigated for its potential as a bioactive molecule. It can interact with biological targets and is studied for its antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to bind to metal ions makes it a candidate for drug development and delivery systems.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of 2,2’-[1,2-Phenylenebis(methylene)]dipyridine involves its interaction with molecular targets through coordination with metal ions. The pyridine rings act as donor sites, forming stable complexes with transition metals. These metal complexes can exhibit various biological and chemical activities, depending on the nature of the metal ion and the coordination environment .
Comparison with Similar Compounds
Similar Compounds
2,2’-[1,4-Phenylenebis(methylene)]dipyridine: Similar structure but with a different position of the methylene linker on the phenylene ring.
2,2’-[2,4,6-Trimethyl-1,3-phenylene]bis(methylene)bis(oxy)dibenzoic acid: Contains additional functional groups and different linker positions.
2,2’-[1,2-Phenylenebis(methylene)]bis(sulfanediyl)dibenzoic acid: Contains sulfur atoms in the linker, leading to different chemical properties.
Uniqueness
2,2’-[1,2-Phenylenebis(methylene)]dipyridine is unique due to its specific structural arrangement, which allows for the formation of stable metal complexes with distinct properties
Properties
CAS No. |
112307-32-1 |
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Molecular Formula |
C18H16N2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
2-[[2-(pyridin-2-ylmethyl)phenyl]methyl]pyridine |
InChI |
InChI=1S/C18H16N2/c1-2-8-16(14-18-10-4-6-12-20-18)15(7-1)13-17-9-3-5-11-19-17/h1-12H,13-14H2 |
InChI Key |
GUJUQXNTAHLPBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=CC=N2)CC3=CC=CC=N3 |
Origin of Product |
United States |
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